Desoxygaliellalactone

Description

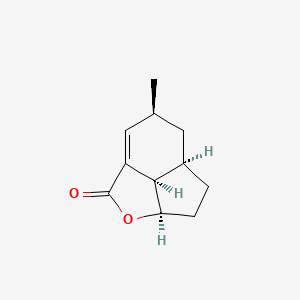

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(4R,7R,9S,11R)-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |

InChI |

InChI=1S/C11H14O2/c1-6-4-7-2-3-9-10(7)8(5-6)11(12)13-9/h5-7,9-10H,2-4H2,1H3/t6-,7+,9+,10+/m0/s1 |

InChI Key |

BTDFZQUXKISOCL-MVHNUAHISA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2CC[C@@H]3[C@H]2C(=C1)C(=O)O3 |

Canonical SMILES |

CC1CC2CCC3C2C(=C1)C(=O)O3 |

Synonyms |

desoxygaliellalactone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Strain Identification and Cultivation for Desoxygaliellalactone Production

This compound is a secondary metabolite produced by specific species of fungi. researchgate.net Its discovery is linked to the investigation of bioactive compounds from ascomycetes. The primary fungal sources identified for the production of this compound are detailed below.

Identified Fungal Producers:

| Fungal Species/Strain | Family | Notes |

| Galiella rufa | Sarcosomataceae | A species commonly known as the rubber cup, it is a well-documented producer of this compound and its precursor, pregaliellalactone. researchgate.netias.ac.inwikipedia.org It is found on decaying hardwood in North America and Malaysia. wikipedia.org |

| Unidentified Strain A111-95 | Ascomycota | This strain, isolated from dead wood, was also found to produce Galiellalactone (B1674401) and related metabolites. lu.seresearchgate.net |

| Plectania sp. | Sarcosomataceae | A cup fungus collected in the Tibet Plateau region has also been reported to produce related lactone compounds. jst.go.jp |

The production of this compound is achieved through the cultivation of these fungal strains in a controlled laboratory environment. The process typically begins with the isolation of a single fungal spore to ensure a pure culture. fungaldiversity.org The fungus is then grown in a suitable liquid culture medium, such as potato dextrose broth (PDB) or a yeast extract-based medium, which provides the necessary nutrients for fungal growth and metabolite production. nih.govmdpi.com Factors such as the composition of the culture medium (e.g., carbon-to-nitrogen ratio), pH, and cultivation time can significantly influence the biosynthesis and yield of secondary metabolites like this compound. nih.gov The mycelia of Galiella rufa have been observed to catalyze the cyclization of its precursor, (-)-pregaliellalactone, into (+)-desoxygaliellalactone. researchgate.net Fermentation is carried out for a specific period, often several days, under controlled temperature and agitation to maximize the production of the target compound before extraction procedures commence. mdpi.com

Advanced Extraction Techniques from Fungal Cultures

Once the fungal cultivation is complete, the next critical step is the extraction of this compound from the culture, which includes the fungal mycelia and the liquid broth.

Solvent-based extraction is a fundamental technique for isolating natural products from fermentation cultures. youtube.com The choice of solvent is crucial and is based on the polarity and solubility of the target compound. For compounds like this compound, moderately polar organic solvents are typically effective.

The process involves separating the fungal mycelia from the liquid broth via filtration. Both the mycelial mat and the culture filtrate are often extracted, as the target compound may be present in both. The culture broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate. mdpi.com The fungal mycelia can be extracted by refluxing in a solvent like methanol. nih.gov The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites. mdpi.com Optimization of this process involves selecting solvents that maximize the recovery of this compound while minimizing the co-extraction of impurities. libretexts.org

Common Solvents Used in Fungal Metabolite Extraction:

| Solvent | Polarity | Application |

| Ethyl Acetate | Medium | Used for extracting the culture filtrate. mdpi.com |

| Methanol | High | Used for extracting the fungal mycelia. nih.gov |

| Dichloromethane | Medium | A common solvent for extracting organic compounds from aqueous solutions. youtube.com |

| n-Butanol | Medium | Can be used for extracting the growth medium. nih.gov |

Solid-Phase Extraction (SPE) is a purification technique that can be used to fractionate the crude extract and isolate compounds of interest. While specific SPE protocols for this compound are not extensively detailed in the provided context, the principles apply. SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. This technique is valuable for removing highly polar or non-polar impurities from the crude extract before further chromatographic purification, thus simplifying the subsequent steps.

Chromatographic Purification Strategies for this compound

Following initial extraction, the crude mixture undergoes several stages of chromatographic purification to isolate this compound in a pure form.

Column chromatography is an indispensable tool for the purification of natural products. researchgate.net For this compound, silica (B1680970) gel column chromatography is commonly employed. ias.ac.in The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity (a gradient) is passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound.

Sephadex LH-20, a size-exclusion chromatography medium, can also be used. This material separates molecules based on their size, which is useful for removing pigments and other high-molecular-weight impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the final purification (preparative HPLC) and purity assessment (analytical HPLC) of this compound. ethz.chwiley.com

Analytical HPLC: This is used to determine the purity of the isolated compound. researchgate.net A small sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the different components. A single, sharp peak indicates a high degree of purity. Diode-array detection can provide UV-Vis spectral data, further aiding in peak identification. researchgate.net

Preparative HPLC: This technique is used to obtain highly pure this compound. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. Reverse-phase (RP-HPLC) columns are often used for this purpose. mdpi.com

Through the sequential application of these extraction and chromatographic techniques, this compound can be isolated from its natural fungal sources with a high degree of purity, enabling its structural elucidation and further scientific investigation.

Methodological Considerations for Purity Assessment in Natural Product Isolation

The purity of a natural product isolate is established by demonstrating that it consists of a single chemical entity. For a compound like this compound, this involves a suite of analytical methods capable of separating closely related compounds and providing detailed structural information.

A common workflow for purity assessment includes:

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing purity. nih.gov The purified compound is injected into an HPLC system, and a chromatogram is generated. A single, sharp, and symmetrical peak at a specific retention time is indicative of a high degree of purity. nih.gov The use of a Diode Array Detector (DAD) or a UV-Vis detector allows for the acquisition of the compound's UV spectrum, providing an additional layer of identification. hubrecht.euscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides a powerful combination of separation and identification. hubrecht.eunih.gov As the compound elutes from the LC column, it is introduced into a mass spectrometer. This provides the molecular weight of the compound, confirming its identity. nih.govscielo.br High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula. hubrecht.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most definitive method for the structural elucidation and purity confirmation of organic molecules. semanticscholar.orgnumberanalytics.com ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's structure. hubrecht.eusemanticscholar.org The presence of any extra signals in the spectra can indicate impurities. Two-dimensional (2D) NMR experiments, such as COSY and HMBC, can be used to confirm the connectivity of the atoms within the molecule, leaving no doubt as to its structure and purity. numberanalytics.comnih.gov

The following table summarizes the key analytical techniques used in the purity assessment of natural products like this compound.

| Analytical Technique | Principle | Application in Purity Assessment | Citations |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Provides a quantitative measure of purity by analyzing the number and area of peaks in a chromatogram. A single peak suggests high purity. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capability of MS. | Confirms the molecular weight of the isolated compound and can detect impurities that may co-elute with the main peak in HPLC. | hubrecht.eunih.govscielo.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Offers conclusive structural verification. The absence of extraneous signals in ¹H and ¹³C spectra is a strong indicator of purity. | semanticscholar.orgnumberanalytics.comnih.gov |

The combined application of these methods ensures that the isolated this compound is of high purity and is structurally well-defined, which is essential for any subsequent scientific investigation or application.

Biosynthetic Pathways and Mechanistic Elucidation

Identification of Biosynthetic Precursors

The journey to desoxygaliellalactone begins with its biosynthetic precursor, pregaliellalactone . ias.ac.inlu.se Scientific investigations have definitively established that pregaliellalactone serves as the foundational molecule that undergoes transformation to form the core structure of this compound. ias.ac.inlu.seresearchgate.net Feeding experiments utilizing isotopically labeled pregaliellalactone with active mycelia of the fungus Galiella rufa have demonstrated its efficient conversion into this compound, confirming its role as a direct precursor. lu.sedntb.gov.ua

Enzymatic Transformations Leading to this compound

The conversion of pregaliellalactone to this compound is not a spontaneous event but rather a carefully orchestrated enzymatic process. This transformation is highlighted by a key chemical reaction and the involvement of specific fungal enzymes.

Intramolecular Diels-Alder Cycloaddition in Biosynthesis

The cornerstone of this compound's formation is an intramolecular Diels-Alder reaction . ias.ac.inlu.seresearchgate.net This type of reaction is a powerful tool in organic synthesis for forming cyclic compounds. In the biosynthesis of this compound, the linear pregaliellalactone molecule, containing both a diene and a dienophile, folds and reacts with itself to form the characteristic tricyclic skeleton of this compound. ias.ac.in Notably, this represents the first biocatalyzed inverse-electron-demand intramolecular Diels-Alder reaction discovered in nature. lu.se While the reaction can occur spontaneously in water, the presence of fungal enzymes significantly accelerates the rate of this cyclization. lu.seresearchgate.net

Role of this compound as a Key Intermediate in Galiellalactone (B1674401) Biosynthesis

This compound is not the final product in this biosynthetic pathway but rather a critical intermediate on the route to galiellalactone. ias.ac.inlu.se Its formation is a pivotal step, creating the core tricyclic structure that is subsequently modified to yield the final, biologically active compound. ias.ac.in The synthesis of galiellalactone in laboratory settings often focuses on the successful synthesis of this compound as a key milestone, which is then used as a substrate for the final transformation. ias.ac.in

Enzymatic Biotransformation of this compound to Galiellalactone

The final step in the biosynthesis of galiellalactone from this compound involves a specific chemical modification catalyzed by another class of enzymes.

P450-Mediated Hydroxylation Pathways

The conversion of this compound to galiellalactone is achieved through an enzymatic hydroxylation reaction. ias.ac.in This process is mediated by cytochrome P450 monooxygenases (P450s) . researchgate.netnih.gov These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including the highly specific insertion of a hydroxyl group onto complex molecules. nih.govrsc.org In this case, a P450 enzyme stereospecifically introduces a hydroxyl group at a bridgehead carbon of the this compound core, a transformation that is chemically challenging to achieve. ias.ac.in This hydroxylation completes the synthesis of galiellalactone. ias.ac.in

Regioselectivity and Stereoselectivity of Hydroxylation

The conversion of (+)-Desoxygaliellalactone to the biologically active metabolite (-)-Galiellalactone is a critical step in its biosynthetic pathway, characterized by a highly specific enzymatic hydroxylation. researchgate.net This process demonstrates remarkable control over both the position of the chemical modification (regioselectivity) and the three-dimensional orientation of the added functional group (stereoselectivity).

Regioselectivity: The enzymatic hydroxylation occurs exclusively at the angular, tertiary bridgehead carbon atom of the tricyclic core. researchgate.net Chemical synthesis has shown that introducing a hydroxyl group at this specific, sterically hindered position is exceptionally difficult, highlighting the precision of the enzymatic catalyst. researchgate.net

Stereoselectivity: The hydroxylation is not only regioselective but also perfectly stereoselective. The enzyme, presumed to be a type of hydroxylase or monooxygenase, introduces the hydroxyl group with a specific orientation, leading to the formation of (-)-Galiellalactone. researchgate.netnih.gov The absolute configuration of the resulting (-)-Galiellalactone has been confirmed through total synthesis, which in turn defines the stereochemical outcome of this enzymatic step. acs.orgfigshare.com This high fidelity ensures the production of the single, biologically relevant stereoisomer.

Feeding experiments using mycelia of the producing fungus, Galiella rufa, have confirmed the conversion of this compound into Galiellalactone, underscoring this as the final major modification in the biosynthetic sequence. lu.se

Table 1: Enzymatic Conversion of this compound

| Substrate | Product | Enzyme Class (Putative) | Reaction Type | Selectivity |

|---|

Investigation of Biosynthetic Gene Clusters Involved in this compound Production

The biosynthesis of complex fungal metabolites like this compound is orchestrated by a set of genes physically grouped together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). frontiersin.orgfrontiersin.org While the complete BGC for this compound has not been fully elucidated and published, biosynthetic studies have laid the groundwork for its eventual identification.

The proposed pathway begins with a precursor, (-)-Pregaliellalactone. researchgate.net This linear precursor undergoes a critical cyclization step to form the tricyclic skeleton of (+)-Desoxygaliellalactone. This transformation is an intramolecular Diels-Alder reaction. lu.seresearchgate.net Studies with the mycelia of Galiella rufa have shown that this cyclization is catalyzed in a stereoselective manner, suggesting the involvement of a specific enzyme—a putative Diels-Alderase. researchgate.netcapes.gov.br This is significant as it represents the first known biocatalyzed inverse-electron-demand intramolecular Diels-Alder reaction in nature. lu.se

A putative BGC would therefore be expected to contain genes encoding:

A core enzyme, likely a Polyketide Synthase (PKS), to assemble the linear backbone of Pregaliellalactone. dtu.dk

A putative Diels-Alderase responsible for the stereoselective cyclization of Pregaliellalactone.

A hydroxylase (e.g., a Cytochrome P450 monooxygenase) for the final conversion of this compound to Galiellalactone. nih.gov

Other potential tailoring enzymes, regulatory proteins, and transporters. plos.org

The identification and characterization of this BGC remain a key goal for fully understanding the production of this compound and Galiellalactone.

Comparative Analysis of Biosynthetic Pathways with Related Fungal Metabolites

The biosynthetic pathway of this compound, particularly its key intramolecular [4+2] cycloaddition step, shares mechanistic features with the biosynthesis of other complex fungal metabolites. Comparing these pathways provides insight into the evolution and function of the enzymes involved, especially the rare class of natural Diels-Alderases.

A notable point of comparison is the biosynthesis of solanapyrones , phytotoxins produced by various fungi. The formation of the solanapyrone core also involves an enzyme-catalyzed intramolecular Diels-Alder reaction. acs.org Functional studies have identified the bifunctional enzyme Sol5, which catalyzes both an oxidation and the subsequent intramolecular [4+2] cycloaddition to form the decalin core of these molecules. acs.org

Similarly, the biosynthesis of sorbicillinoids involves an intermolecular Diels-Alder reaction. The flavin-dependent monooxygenase SorD from Trichoderma reesei has been shown to catalyze the dimerization of sorbicillinol to form bisorbicillinol, a product of a formal [4+2] cycloaddition. wiley.comrsc.org

Another relevant comparison is with the malbrancheamide pathway. Here, the enzyme MalC acts as a bifunctional reductase/Diels-Alderase to catalyze a stereoselective intramolecular hetero-Diels-Alder reaction, forming the complex bicyclo[2.2.2]diazaoctane scaffold. nih.gov

Table 2: Comparison of Fungal Diels-Alderase-Containing Pathways

| Metabolite Family | Precursor Type | Cycloaddition Type | Enzyme(s) | Key Feature |

|---|---|---|---|---|

| Galiellalactones | Polyketide (putative) | Intramolecular [4+2] | Putative Diels-Alderase | First known biocatalyzed inverse-electron-demand intramolecular Diels-Alder. lu.se |

| Solanapyrones | Polyketide | Intramolecular [4+2] | Sol5 (bifunctional) | Enzyme catalyzes both oxidation and cycloaddition. acs.org |

| Sorbicillinoids | Polyketide | Intermolecular [4+2] | SorD (FMO) | Enzyme catalyzes dimerization via intermolecular cycloaddition. wiley.com |

| Malbrancheamides | Peptide-derived | Intramolecular hetero-[4+2] | MalC (bifunctional) | Reductase/Diels-Alderase activity constructs a bicyclo[2.2.2]diazaoctane core. nih.gov |

Total Synthesis Approaches and Methodological Advancements

Strategic Retrosynthetic Analysis for the Tricyclic Core

The core structure of desoxygaliellalactone has been the focal point of numerous synthetic efforts. ias.ac.in A common retrosynthetic analysis identifies pregaliellalactone as a key biosynthetic precursor. ias.ac.inresearchgate.net This precursor can, in turn, be disconnected through an intramolecular Diels-Alder reaction, a pivotal transformation in many synthetic routes. ias.ac.inresearchgate.net Further disassembly of pregaliellalactone often leads to simpler, achiral starting materials, which can be elaborated through various synthetic transformations. researchgate.net One notable strategy involves a ring-closing enyne metathesis to construct a dihydrofurano diene, which serves as a latent precursor for the intramolecular Diels-Alder reaction. ias.ac.in This approach cleverly sets the stage for the formation of the complex tricyclic skeleton. ias.ac.in

Enantioselective Total Synthesis Pathways

Achieving an enantioselective synthesis of this compound, producing a single enantiomer, is a primary goal for many research groups. This requires the introduction of chirality early in the synthetic sequence and its effective transfer throughout the subsequent steps.

Copper-Catalyzed Methylenation Approaches

A significant breakthrough in the enantioselective synthesis of (+)-desoxygaliellalactone involved a one-pot copper-catalyzed methylenation-Diels-Alder cyclization. researchgate.net This approach, starting from 4-tert-butyldimethylsilyloxybutanal, was accomplished in a concise six steps. researchgate.netresearchgate.net The copper-catalyzed methylenation proved to be a mild and effective method for creating a crucial triene intermediate, avoiding the decomposition that was observed with traditional Wittig reaction conditions. researchgate.netresearchgate.net The use of a copper catalyst, specifically an (NHC)-copper complex, efficiently transformed an aldehyde into the terminal alkene necessary for the subsequent [4+2] cycloaddition reaction. acs.org

Enantioselective Alkyl Propiolate Addition Methodologies

Another successful enantioselective strategy hinges on the addition of an alkyl propiolate to an aldehyde. researchgate.net A highly efficient synthesis of (+)-desoxygaliellalactone was achieved in just three steps, featuring an enantioselective alkyl propiolate addition to 4-pentenal. researchgate.net This key step, catalyzed by a chiral ligand system, establishes the stereochemistry that is carried through to the final product. researchgate.net Various catalytic systems, often employing BINOL-based chiral ligands in the presence of diethylzinc (B1219324) and titanium(IV) isopropoxide, have been developed to achieve high enantioselectivity in the addition of methyl propiolate to aldehydes. researchgate.netcsic.es

Chiral Auxiliary or Asymmetric Catalysis Strategies

The use of chiral auxiliaries represents a classic and reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of subsequent reactions. wikipedia.orgwikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific applications of chiral auxiliaries in this compound synthesis are not extensively detailed in the provided context, this approach remains a powerful tool in asymmetric synthesis. wikipedia.orgwikipedia.org Similarly, asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. libretexts.orgscienceopen.com The enantioselective methods described above, such as the copper-catalyzed methylenation and alkyl propiolate addition, are prime examples of asymmetric catalysis. researchgate.netresearchgate.net

Racemic Total Synthesis Routes

While enantioselective synthesis is often the ultimate goal, racemic syntheses, which produce an equal mixture of both enantiomers, are also valuable for establishing and optimizing synthetic routes. nih.govwikipedia.org

Palladium-Catalyzed Alkylative Lactonization Strategies

A concise and efficient total synthesis of both racemic and (+)-Desoxygaliellalactone has been achieved utilizing a palladium-catalyzed alkylative lactonization as a key step. researchgate.net This strategy is part of a three-step sequence that demonstrates the utility of palladium catalysis in the formation of the butenolide ring, a core structural motif of this compound. researchgate.net The synthesis of (+)-Desoxygaliellalactone through this method involves an enantioselective alkyl propiolate addition to 4-pentenal, followed by the palladium-catalyzed alkylative lactonization, and finally an intramolecular Diels-Alder cycloaddition to complete the tricyclic system. researchgate.net The butenolide, or 2(5H)-furanone, moiety is a common feature in many natural products and its efficient synthesis is of significant interest. researchgate.net

The palladium-catalyzed approach offers a powerful tool for the construction of such lactones. These reactions often involve the coupling of a suitable precursor, followed by an intramolecular cyclization to form the lactone ring. The versatility of palladium catalysis allows for a range of substrates and reaction conditions to be employed, making it an attractive method for natural product synthesis.

| Strategy | Key Reaction | Number of Steps | Precursor | Reference |

| Enantioselective Total Synthesis | Palladium-Catalyzed Alkylative Lactonization | 3 | 4-pentenal | researchgate.net |

Ring-Closing Enyne Metathesis Approaches

Ring-closing enyne metathesis (RCEYM) has emerged as a powerful strategy for the construction of the core structure of Galiellalactone (B1674401), a direct precursor to this compound. mdpi.comresearchgate.netacs.org This approach typically involves the formation of a dihydrofurano diene from an allyl propargyl ether derivative. researchgate.netacs.org The resulting diene contains a latent dienophile which, upon activation, undergoes an in situ intramolecular Diels-Alder reaction to furnish the characteristic researchgate.netresearchgate.netacs.org-fused tricyclic skeleton of the target molecule. researchgate.netacs.org

The use of Grubbs' catalysts is common in these metathesis reactions. acs.org For instance, a sequence involving RCEYM of an allyl propargyl ether derivative with a ketal-containing side chain, using a second-generation Grubbs catalyst, has been successfully employed. acs.org The subsequent transformation of the ketal to an α,β-unsaturated ketone facilitates a facile in situ Diels-Alder reaction. acs.org

In some synthetic routes, a ring-closing metathesis (RCM) is utilized in combination with other stereoselective reactions, such as a diastereoselective Hosomi-Sakurai crotylation, to efficiently construct the tricyclic system of (-)-Galiellalactone. researchgate.net These metathesis-based strategies highlight the versatility and power of this reaction class in the assembly of complex cyclic systems. mdpi.com

| Metathesis Strategy | Key Steps | Catalyst | Outcome | Reference |

| RCEYM-IMDA | Ring-closing enyne metathesis, in situ intramolecular Diels-Alder reaction | Grubbs' second generation catalyst | Tricyclic core of Galiellalactone | acs.org |

| RCM | Diastereoselective Hosomi-Sakurai crotylation, Ring-closing metathesis | Not specified | Tricyclic system of (-)-Galiellalactone | researchgate.net |

Multi-Step Conversions from Readily Available Precursors

The total synthesis of this compound has been accomplished through multi-step sequences starting from simple, commercially available precursors. A notable example is the enantioselective total synthesis of (+)-Desoxygaliellalactone in six steps from 4-tert-butyldimethylsilyloxybutanal. researchgate.netresearchgate.netmolaid.comresearchgate.net This synthesis features a one-pot copper-catalyzed methylenation-Diels-Alder cyclization as a key transformation. researchgate.netresearchgate.net

| Starting Precursor | Number of Steps | Key Transformation | Target Molecule | Reference |

| 4-tert-butyldimethylsilyloxybutanal | 6 | Copper-catalyzed methylenation-Diels-Alder cyclization | (+)-Desoxygaliellalactone | researchgate.netresearchgate.netresearchgate.net |

Stereochemical Control and Diastereoselectivity in Synthetic Steps

Achieving a high degree of stereochemical control is a critical challenge in the total synthesis of this compound, which possesses multiple stereocenters. mdpi.com Various strategies have been employed to control both the relative and absolute stereochemistry during the synthesis.

Enantioselective synthesis, which produces a specific enantiomer of the target molecule, is often achieved through the use of chiral catalysts or chiral auxiliaries. wikipedia.orgosi.lv For instance, the enantioselective synthesis of (+)-Desoxygaliellalactone has been accomplished using catalytic asymmetric methods. researchgate.netnih.govnih.govchemrxiv.org These methods direct the formation of one enantiomer over the other by creating a chiral environment during the key bond-forming reactions. wikipedia.org

Diastereoselective reactions are also crucial for establishing the correct relative stereochemistry of the chiral centers within the molecule. researchgate.netbeilstein-journals.org In the synthesis of (-)-Galiellalactone, a highly stereoselective construction of a cis-trisubstituted cyclopentane (B165970) intermediate was achieved through a Pd(0)-catalyzed cyclization. researchgate.net Furthermore, a diastereoselective Hosomi-Sakurai crotylation was employed to efficiently construct the tricyclic system. researchgate.net The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another common strategy. ias.ac.in

The intramolecular Diels-Alder reaction, a key step in many syntheses of this compound, also requires careful consideration of stereoselectivity to ensure the formation of the desired isomer. researchgate.netnih.gov

| Synthetic Approach | Method of Stereocontrol | Key Reaction | Stereochemical Outcome | Reference |

| Enantioselective Synthesis | Chiral Catalyst | Palladium-Catalyzed Alkylative Lactonization | (+)-Desoxygaliellalactone | researchgate.net |

| Diastereoselective Synthesis | Substrate Control | Pd(0)-Catalyzed Cyclization | cis-Trisubstituted Cyclopentane | researchgate.net |

| Diastereoselective Synthesis | Reagent Control | Hosomi-Sakurai Crotylation | Controlled formation of tricyclic system | researchgate.net |

Evaluation of Synthetic Efficiencies, Atom Economy, and Yields

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netchemrxiv.orgresearchgate.netbeilstein-journals.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" as they generate less waste. researchgate.net While specific atom economy calculations for the total synthesis of this compound are not extensively reported in the provided results, the principles of atom economy encourage the use of catalytic reactions and addition reactions over stoichiometric reagents and protecting group manipulations, which generate more waste. researchgate.net

| Synthesis Metric | Description | Importance |

| Overall Yield | The percentage of the theoretical maximum amount of product that is actually produced over the entire synthetic sequence. | A direct measure of the efficiency and practicality of a synthesis. |

| Step Economy | The number of individual chemical reactions required to convert the starting material into the final product. | Fewer steps generally lead to a more efficient and less resource-intensive synthesis. |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | A key principle of green chemistry, aiming to minimize waste generation. |

Challenges in Synthetic Design and Implementation

The synthesis of complex natural products like this compound is often fraught with challenges that require innovative solutions. These challenges can range from the construction of sterically congested centers to the management of sensitive functional groups throughout a multi-step sequence. mdpi.com

Sensitivity of Butenolide Moieties

A significant challenge in the synthesis of this compound and related compounds is the inherent sensitivity of the butenolide moiety. researchgate.netresearchgate.net This α,β-unsaturated lactone is susceptible to decomposition under certain reaction conditions, particularly those involving strong bases or nucleophiles.

For example, during the synthesis of (+)-Desoxygaliellalactone, the use of standard Wittig reaction conditions for a crucial methylenation step led to the formation of byproducts resulting from the decomposition of the butenolide ring. researchgate.netresearchgate.netnih.govwikidoc.orgchemtube3d.comnumberanalytics.comrsc.org This highlights the need for milder and more selective methods when dealing with this functional group. To overcome this specific challenge, a copper-catalyzed methylenation reaction was successfully employed, which provided the desired triene intermediate in good yield without compromising the integrity of the butenolide. researchgate.netresearchgate.net

The stability of the butenolide can also be a factor in other transformations, and the choice of protecting groups, if any, must be carefully considered to ensure compatibility with the planned reaction sequence. jocpr.com The development of robust methods that tolerate the butenolide functional group is an ongoing area of research in synthetic organic chemistry. nih.gov

Side Reaction Mitigation Strategies

The total synthesis of complex natural products like this compound is often accompanied by challenges, including the occurrence of undesired side reactions that can lower yields and complicate purification processes. Researchers have developed specific strategies to circumvent these issues, particularly in key steps of the synthetic sequence.

A significant challenge was encountered during the methylenation of an aldehyde intermediate which contained a sensitive butenolide moiety. researchgate.net Initial attempts using standard Wittig reaction conditions proved problematic, leading to the formation of byproducts resulting from the decomposition of this delicate functional group. researchgate.net To overcome this, a milder, more effective method was employed.

The successful strategy involved a one-pot, copper-catalyzed methylenation-Diels-Alder cyclization. researchgate.net This approach not only prevented the degradation of the butenolide ring but also efficiently produced the desired triene intermediate, which then underwent the subsequent cycloaddition. researchgate.netacs.org This copper-catalyzed methylenation was crucial for the synthesis of (+)-desoxygaliellalactone, demonstrating how the choice of catalyst and reaction conditions can effectively mitigate side reactions involving sensitive substrates. researchgate.netresearchgate.netresearchgate.net This optimized one-pot procedure was reported to achieve an impressive 52% yield for the two-step sequence. acs.org

In work on closely related structures, such as iso-galiellalactone, similar challenges with side reactions have been noted and addressed. For instance, the allylic oxidation of iso-galiellalactone using selenium dioxide (SeO₂) under standard conditions (in dioxane or THF) failed to produce the desired allylic alcohol or aldehyde. google.comgoogle.com However, modifying the reaction conditions by using a diluted solution of iso-galiellalactone in benzene (B151609) (0.05 M or less) and applying heat successfully yielded the desired product. google.comgoogle.com This illustrates a common theme in complex synthesis: overcoming unproductive pathways through careful optimization of solvent and concentration.

The table below summarizes key challenges and mitigation strategies employed in the synthesis of this compound and related compounds.

| Reaction Step / Substrate | Observed Side Reaction / Challenge | Mitigation Strategy | Outcome |

| Methylenation of aldehyde with butenolide moiety | Decomposition of the sensitive butenolide moiety under Wittig conditions. researchgate.net | Use of a mild, copper-catalyzed methylenation reaction. researchgate.netresearchgate.net | Formation of the desired triene in good yield without decomposition. researchgate.net |

| Allylic oxidation of iso-galiellalactone | Failure to obtain the desired allylic alcohol or aldehyde. google.comgoogle.com | Changing reaction solvent to dilute benzene and applying heat. google.comgoogle.com | Successful formation of the desired oxidized product. google.comgoogle.com |

Structural Features and Their Chemical Significance in Research

Characterization of the Tricyclic Core System

The foundational structure of desoxygaliellalactone is a complex, fused tricyclic ring system. researchgate.net This core is a defining feature of the molecule and its parent compound, galiellalactone (B1674401), presenting a significant challenge and point of interest for synthetic chemists.

Detailed research and synthetic studies have characterized this framework as a ias.ac.inias.ac.inresearchgate.net-fused tricyclic system. researchgate.net The construction of this core is a key step in the total synthesis of this compound. A pivotal strategy employed in many synthetic routes is the intramolecular Diels-Alder (IMDA) reaction. ias.ac.inresearchgate.net This reaction, starting from a precursor named pregaliellalactone, forms the six-membered ring, thus completing the tricyclic skeleton. ias.ac.in However, this cycloaddition often requires harsh conditions, such as high temperatures and pressures, to proceed effectively. ias.ac.in

Alternative synthetic strategies have been developed to construct this tricyclic core more efficiently. One notable approach involves a sequence of ring-closing enyne metathesis (RCEYM) followed by an in-situ intramolecular Diels-Alder reaction. ias.ac.in This method generates a dihydrofurano diene with a latent dienophile, which, upon activation, readily undergoes the cycloaddition to form the characteristic tricyclic core of galiellalactone and its derivatives. ias.ac.in

Table 1: Key Synthetic Strategies for Tricyclic Core Formation

| Synthetic Strategy | Key Reaction(s) | Precursor Example | Description |

| Biosynthetic Route Mimicry | Intramolecular Diels-Alder (IMDA) | Pregaliellalactone | A biomimetic approach where the six-membered ring is formed via a cycloaddition, though often requiring harsh laboratory conditions. ias.ac.in |

| Metathesis-Cycloaddition Cascade | Ring-Closing Enyne Metathesis (RCEYM) & IMDA | Allyl propargyl ether derivative | An efficient method to create a diene-dienophile system that undergoes a facile cycloaddition to produce the tricyclic skeleton. ias.ac.in |

| One-Pot Methylenation/Diels-Alder | Copper-catalyzed methylenation & IMDA | 4-tert-butyldimethylsilyloxybutanal | An enantioselective synthesis featuring a one-pot reaction to form a key triene intermediate that cyclizes to the core structure. acs.org |

Analysis of the Fused Furanobutenolide Moiety

Fused to the tricyclic core of this compound is a furanobutenolide moiety, also known as a 2(5H)-furanone ring. This structural element is prevalent in numerous natural products and is a significant contributor to the molecule's chemical identity and reactivity. researchgate.net

The furanobutenolide ring in this compound is not merely a passive structural component; it is a highly functionalized and reactive part of the molecule. Its presence is critical for the proposed mechanism of action of the parent compound, galiellalactone. lu.se Research focusing on structure-activity relationships has identified this moiety as essential. lu.se The synthesis of this portion of the molecule often involves strategies like palladium-catalyzed alkylative lactonization. researchgate.net The sensitivity of the butenolide moiety to certain reaction conditions, such as standard Wittig reactions, has necessitated the development of milder methods, like copper-catalyzed methylenations, in total synthesis efforts. acs.org

Stereochemical Considerations and Absolute Configuration

The molecular architecture of this compound is defined by its specific three-dimensional arrangement, a consequence of multiple stereocenters within its structure. The parent compound, galiellalactone, possesses four stereocenters, which dictate its complex and unique shape. researchgate.net The precise arrangement of these centers is crucial, and initial reports on the absolute configuration of galiellalactone were later revised based on enantiodivergent synthesis studies. lu.se

The absolute configuration of a chiral molecule is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each stereocenter as either (R) or (S). libretexts.orguou.ac.inimperial.ac.uk Determining the correct absolute configuration is fundamental in natural product synthesis, as different stereoisomers can have vastly different biological activities. uou.ac.in Enantioselective total syntheses have been developed to specifically produce (+)-desoxygaliellalactone, ensuring the correct stereochemical outcome. researchgate.netacs.org These syntheses often employ chiral starting materials or asymmetric reactions to control the stereochemistry at each step. researchgate.net

Influence of Stereocenters on Molecular Architecture

For instance, the intramolecular Diels-Alder reaction used to form the six-membered ring establishes the relative stereochemistry of several stereocenters simultaneously. ias.ac.inresearchgate.net The facial selectivity of this cycloaddition is governed by the geometry of the transition state, which in turn is influenced by the existing stereocenters in the acyclic precursor. researchgate.net This interplay ensures that the fused rings adopt a specific, thermodynamically or kinetically favored conformation, which is critical for the molecule's interaction with biological targets. researchgate.net

Chemical Reactivity of Functional Groups within the Structure Relevant to Research

The chemical reactivity of this compound is dominated by the functional groups embedded within its structure, most notably the α,β-unsaturated lactone of the furanobutenolide moiety. lu.se This feature is of high interest to researchers as it is believed to be the primary site of interaction for its parent compound, galiellalactone, with biological macromolecules. lu.se

The α,β-Unsaturated Lactone as a Michael Acceptor (Potential for Conjugate Addition)

The α,β-unsaturated lactone ring in this compound functions as a potent Michael acceptor. researchgate.netlu.se This reactivity is conferred by the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. ljmu.ac.uk

This electrophilic character is central to the proposed mechanism of action for galiellalactone, which is believed to act as a covalent inhibitor. lu.se It is hypothesized to react with nucleophilic residues, such as the thiol group of cysteine in proteins, via a conjugate addition (or Michael addition) reaction. lu.sersc.org This forms a stable covalent bond between the drug and its biological target, leading to irreversible inhibition.

The reactivity of Michael acceptors can be influenced by substitution on the α and β carbons. rsc.orgprolynxinc.com In this compound, the specific substitution pattern around the furanobutenolide ring modulates its reactivity, tuning it for specific biological interactions. lu.se Research into the reactivity of various Michael acceptors has shown that factors such as the nature of the electron-withdrawing group and substitution patterns significantly impact the rate of reaction with biological nucleophiles like glutathione. ljmu.ac.ukrsc.org

Mechanistic Investigations of Biological Activity Pre Clinical, Non Human Models

Investigation of Intrinsic Bioactivity of Desoxygaliellalactone

There is a notable scarcity of publicly available research focusing specifically on the intrinsic bioactivity of this compound. The current body of scientific literature does not provide significant data on its direct cytotoxic effects or its ability to independently induce apoptosis in preclinical cell lines.

Cytotoxicity Studies in Pre-clinical Cell Lines (e.g., HepG2 cells)

Induction of Apoptosis Mechanisms

Direct evidence detailing the mechanisms by which this compound might induce apoptosis is not extensively documented. The apoptotic effects observed in studies are generally attributed to its conversion to Galiellalactone (B1674401). Galiellalactone has been shown to induce caspase-dependent apoptosis in prostate cancer cells researchgate.net. This process involves the activation of key executioner proteins in the apoptotic cascade.

Analysis of this compound as a Pro-drug or Precursor for Bioactive Metabolites

This compound is widely regarded as a pro-drug or a synthetic precursor to the bioactive compound Galiellalactone. Its chemical structure lends itself to potential metabolic activation in vivo to yield Galiellalactone. This conversion is a critical step for the manifestation of the observed biological activities. The concept of a pro-drug strategy involves the administration of an inactive or less active compound that is metabolized into a potent drug in the body. While specific studies detailing the in vivo conversion of this compound to Galiellalactone are not extensively reported, the synthesis of this compound as a precursor for Galiellalactone has been described, highlighting its role as an intermediate in obtaining the active molecule researchgate.net.

Molecular Targets and Cellular Pathways of Bioactive Derivatives (e.g., Galiellalactone)

The primary bioactive derivative of this compound, Galiellalactone, has been the subject of more intensive research, revealing its specific molecular targets and effects on cellular pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

Galiellalactone is a well-established inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway nih.gov. STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and metastasis nih.govfrontiersin.org. Galiellalactone directly binds to STAT3, thereby blocking its ability to interact with DNA, which in turn inhibits the expression of STAT3-regulated genes nih.gov. This inhibition of STAT3 signaling has been observed in various cancer models, including prostate and triple-negative breast cancer nih.govnih.gov.

Table 1: Effect of Galiellalactone on STAT3 Signaling

| Cell Line | Effect on STAT3 | Outcome |

| Prostate Cancer Cells | Direct binding to STAT3, inhibiting DNA interaction | Inhibition of STAT3-regulated gene expression nih.gov |

| Triple-Negative Breast Cancer Cells | Inhibition of STAT3 phosphorylation at Tyr705 | Potent cytotoxicity and inhibition of the STAT3 signaling pathway nih.govresearchgate.net |

| Monocytes | Inhibition of STAT3 phosphorylation | Prevention of prostate cancer cell-induced generation of MDSC-like monocytes nih.gov |

Modulation of Apoptotic Proteins and Pathways

Galiellalactone's inhibition of the STAT3 pathway contributes to its ability to induce apoptosis. By downregulating STAT3-mediated survival signals, Galiellalactone can shift the cellular balance towards programmed cell death. In prostate cancer cells, Galiellalactone has been shown to induce caspase-dependent apoptosis researchgate.net. Furthermore, studies on Galiellalactone analogues in triple-negative breast cancer cells have demonstrated their ability to cause apoptosis nih.gov. The induction of apoptosis is a key mechanism through which Galiellalactone exerts its anti-tumor effects.

Interference with Inflammatory Pathways

Scientific literature available through comprehensive searches does not currently provide specific details regarding the interference of this compound with inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling cascades.

While the related compound, Galiellalactone, has been investigated for its role as a STAT3 inhibitor, this information does not directly apply to this compound, and per the specific constraints of this article, findings related to other compounds cannot be substituted. The inflammatory response is a complex biological process involving various signaling pathways. nih.govnih.gov Key pathways in inflammation include the NF-κB pathway, which is crucial in regulating the expression of pro-inflammatory genes, and the STAT3 pathway, which is also implicated in inflammation and immune responses. nih.govreactome.org The activation of these pathways leads to the production of inflammatory mediators. nih.gov However, at present, there is a lack of published research specifically elucidating the effects of this compound on these or other inflammatory pathways.

Enzymatic Biotransformation Approaches to Convert this compound into Bioactive Derivatives

There is currently a lack of specific information in the scientific literature regarding the use of enzymatic biotransformation to convert this compound into bioactive derivatives. Biotransformation is a process where a chemical compound is modified by a living organism or an enzyme system, often to produce molecules with altered biological activity. medcraveonline.commedcraveonline.com This can involve various reactions such as oxidation, reduction, and hydrolysis. medcraveonline.com Microbial biotransformation, utilizing microorganisms like bacteria and fungi, is a common approach for generating novel metabolites from natural products. medcraveonline.comnih.gov

Regioselective Enzymatic Hydroxylation

Specific studies on the regioselective enzymatic hydroxylation of this compound are not available in the current body of scientific literature. Enzymatic hydroxylation is a key reaction in biotransformation, where a hydroxyl group is introduced into a specific position on a molecule. nih.govnih.gov This process can significantly alter the bioactivity of a compound. Enzymes such as cytochrome P450 monooxygenases are often employed for their ability to perform stereo- and regioselective hydroxylations under mild conditions. nih.gov While this is a powerful tool for creating derivatives of complex molecules, its application to this compound has not yet been reported in published research.

Structure Activity Relationship Sar Studies of Desoxygaliellalactone and Its Analogues

Design and Synthesis of Desoxygaliellalactone Structural Analogues and Derivatives

The foundation of SAR studies lies in the strategic design and synthesis of structural analogues and derivatives. Research efforts have produced a variety of compounds based on the Galiellalactone (B1674401) scaffold to probe the structural requirements for bioactivity. An efficient total synthesis of both racemic and (+)-desoxygaliellalactone has been developed, providing essential material for biological evaluation. researchgate.net The enantioselective total synthesis of (+)-desoxygaliellalactone has also been achieved, underscoring the importance of stereochemical control in producing these molecules. researchgate.net

To investigate the molecular targets and mechanism of action, functionalized derivatives have been synthesized. Biotinylated analogues of the parent compound Galiellalactone, ZE139 and ZE140, were created to facilitate target identification studies, which successfully isolated STAT3 as a binding partner. nih.govlu.se Further innovation in analogue design involved significant modification of the core structure. A series of novel STAT3-selective inhibitors were developed by truncating the cyclohexene (B86901) ring of the Galiellalactone framework, leading to bicyclic lactone analogues like SG-1709 and SG-1721. mdpi.comnih.gov Additionally, sulfonamide analogues have been developed to improve physicochemical properties while maintaining or enhancing STAT3 inhibitory potency. google.com These synthetic endeavors provide a chemical toolkit to systematically explore the SAR of this compound class.

Impact of Stereochemistry on Pre-clinical Biological Responses

Stereochemistry is a critical determinant of a molecule's biological activity, governing its three-dimensional shape and interactions with chiral biological targets like proteins. researchgate.net For Galiellalactone and its analogues, the absolute configuration has been a key focus of synthetic efforts. The total synthesis of (+)-Galiellalactone confirmed that the natural product possesses the opposite optical rotation, establishing its absolute stereochemistry. nih.gov This is fundamentally important, as the specific arrangement of the four stereocenters in the natural product dictates its interaction with the STAT3 protein. researchgate.net

While direct preclinical comparisons of this compound enantiomers are not extensively detailed in the available literature, the significant efforts to achieve stereoselective syntheses of both Galiellalactone and this compound point to the recognized importance of chirality for bioactivity. researchgate.netnih.gov Studies on other lactones targeting STAT3 have also highlighted the crucial role of stereochemical aspects in their inhibitory activity. researchgate.netnih.gov Conformational analysis and the specific orientation of functional groups, dictated by the stereochemistry, are decisive for effective binding and inhibition. researchgate.netkoreascience.kr Therefore, it is inferred that the precise stereochemical configuration of this compound and its derivatives is paramount for their preclinical biological responses.

Modifications to the Tricyclic Core Structure and Their Bioactivity Implications

The native Galiellalactone possesses a unique mdpi.commdpi.comnih.gov-fused tricyclic hydrindane ring system that serves as the molecular scaffold. researchgate.net SAR studies have explored how modifications to this core impact bioactivity, yielding significant insights.

One of the most impactful modifications has been the truncation of the cyclohexene ring. This alteration simplifies the tricyclic core to a bicyclic system, as seen in analogues SG-1709 and SG-1721. mdpi.comnih.gov This significant change to the core structure led to analogues that were more potent STAT3 blockers than the original Galiellalactone, effectively inhibiting STAT3 phosphorylation and inducing apoptosis in triple-negative breast cancer cells. mdpi.comnih.gov

Substitutions on the core have also been investigated. It was noted in previous studies that the introduction of a phenyl group at the C7 position of the Galiellalactone tricyclic structure resulted in analogues with increased potency. nih.gov These findings demonstrate that the tricyclic core is amenable to modification and that even substantial changes, such as removing an entire ring, can lead to improved biological activity.

| Analogue | Core Structure Modification | Key Bioactivity Implication |

| SG-1709 | Truncation of cyclohexene ring (Bicyclic) | More potent STAT3 phosphorylation inhibitor than Galiellalactone. mdpi.comnih.gov |

| SG-1721 | Truncation of cyclohexene ring (Bicyclic) | More potent STAT3 phosphorylation inhibitor than Galiellalactone; induces apoptosis. mdpi.comnih.gov |

| 7-phenyl Galiellalactone | Addition of phenyl group at C7 | Increased potency compared to Galiellalactone. nih.gov |

Role of the Lactone Moiety and its Chemical Reactivity in SAR

The α,β-unsaturated lactone moiety is a consistent feature across this class of compounds and has been identified as the key pharmacophore responsible for their biological activity. researchgate.netnih.gov This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules. researchgate.netlu.se

The biological activity of Galiellalactone is directly linked to the chemical reactivity of this lactone ring. Studies have shown that the molecule forms stable, covalent adducts with sulfhydryl groups, such as those on cysteine residues. nih.govlu.se The mechanism of STAT3 inhibition is believed to occur via a Michael addition reaction between the α,β-unsaturated lactone and one or more cysteine residues on the surface of the STAT3 protein. nih.govlu.se This covalent modification blocks the ability of STAT3 to bind to DNA, thereby preventing the transcription of its target genes. nih.govrndsystems.com

Correlation of Structural Alterations with Pre-clinical Bioactivity Profiles

A central goal of SAR studies is to correlate specific structural changes with measurable effects on biological activity. For this compound analogues, these correlations have been established through various preclinical assays, primarily focused on STAT3 inhibition and anticancer effects.

The modification of the core tricyclic structure to the bicyclic analogues SG-1709 and SG-1721 provides a clear example of a positive structure-activity correlation. These compounds, lacking the cyclohexene ring, demonstrated more effective inhibition of both constitutive and inducible STAT3 phosphorylation at tyrosine 705 when compared to the parent Galiellalactone. mdpi.comnih.gov Furthermore, SG-1721 showed superior induction of apoptosis and, in an in vivo xenograft model, significantly reduced tumor growth, directly linking the structural change to an improved preclinical outcome. mdpi.com

Conversely, modifications that saturate the α,β-unsaturated lactone lead to a loss of activity, establishing a negative correlation. nih.gov The addition of a biotin (B1667282) tag for proteomics studies also altered the bioactivity. The biotinylated analogue ZE139, for instance, showed a higher IC₅₀ for cell proliferation inhibition compared to Galiellalactone, indicating that the addition of the bulky biotin group moderately reduced its potency. nih.gov

| Compound | Structural Alteration | Preclinical Bioactivity (DU145 Prostate Cancer Cells) |

| Galiellalactone | Parent Compound | Growth IC₅₀: 3.6 µM nih.gov |

| ZE139 | Biotinylated analogue | Growth IC₅₀: 6.6 µM nih.gov |

| ZE140 | Biotinylated analogue | Growth IC₅₀: 14 µM nih.gov |

| SG-1721 | Truncated cyclohexene ring | More potent inhibitor of STAT3 phosphorylation than Galiellalactone; attenuates tumor growth in vivo. mdpi.comnih.gov |

Computational Approaches in SAR Studies (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are powerful tools for elucidating SAR. nih.govnih.gov While specific QSAR studies for this compound are not prominent in the literature, the principles of these computational approaches are highly applicable.

Molecular docking simulations can be used to model the interaction between this compound analogues and the STAT3 protein. nih.govnih.gov A critical aspect to model would be the covalent interaction with STAT3. Experimental mass spectrometry data has identified that Galiellalactone modifies specific cysteine residues—primarily Cys-367, Cys-468, and Cys-542—within the STAT3 protein. nih.gov Covalent docking simulations could be employed to predict the binding pose of this compound prior to its reaction with these key cysteine residues, providing insight into the structural features that facilitate the covalent modification.

Docking studies on other lactone-based STAT3 inhibitors have revealed the importance of hydrogen-bonding interactions with key residues in the SH2 domain, such as Arg609, Ser611, and Glu612, which could also play a role in the initial, non-covalent recognition of this compound. researchgate.netkoreascience.kr QSAR models could be developed by correlating the calculated physicochemical or structural properties of a series of analogues with their experimentally determined biological activities (e.g., IC₅₀ values). nih.gov Such models can help identify the key molecular descriptors that govern bioactivity and predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective STAT3 inhibitors. researchgate.net

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The determination of the intricate three-dimensional structure of Desoxygaliellalactone necessitates the application of sophisticated spectroscopic methods. nih.gov These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. nih.govrsc.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.gov

For a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments are indispensable. clariant.com These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. Key 2D NMR techniques that would be applied to this compound include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The integration of data from these various NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the establishment of the complete connectivity and relative stereochemistry of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. clariant.comresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can provide an exact molecular formula for this compound. This information is crucial for confirming the identity of the compound and is often used in conjunction with NMR data to finalize the structural elucidation. nih.gov

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Molecular Formula Confirmed |

| [M+H]⁺ | 251.1278 | 251.1275 | -1.2 | C₁₄H₁₈O₄ |

| [M+Na]⁺ | 273.1097 | 273.1094 | -1.1 | C₁₄H₁₈NaO₄ |

This table is illustrative and represents the type of data obtained from HRMS analysis.

While NMR and HRMS can determine the connectivity and relative stereochemistry of this compound, Vibrational Circular Dichroism (VCD) is a powerful technique for establishing its absolute configuration. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer. nih.gov

The process involves measuring the experimental VCD spectrum of this compound and comparing it to the theoretically calculated spectra for its possible enantiomers. schrodinger.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. schrodinger.comcam.ac.uk This technique is particularly valuable as it does not require crystallization of the compound, which is often a significant hurdle in X-ray crystallography. rsc.org

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for both assessing the purity of this compound isolates and for quantifying the amount of the compound in a sample. umlub.pl

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. jasco-global.comnih.gov A validated HPLC method can effectively separate this compound from impurities and degradation products. iaea.org For purity assessment, a photodiode array (PDA) detector can be used to evaluate peak purity by comparing the UV spectra across a single chromatographic peak. chromatographyonline.com

For quantitative analysis, a calibration curve is constructed by analyzing known concentrations of a pure this compound standard. jasco-global.comnih.gov The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. Both external and internal standard methods can be employed for accurate quantification. jasco-global.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents typical starting conditions for developing an HPLC method. ethz.ch

Mass Spectrometry for Metabolite Profiling and Biosynthetic Pathway Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for metabolite profiling and investigating the biosynthetic pathway of this compound. nih.govnih.govcreative-proteomics.com By analyzing extracts from the producing organism, researchers can identify potential precursors and intermediates in the biosynthetic pathway. frontiersin.orgmdpi.com

Untargeted metabolomics approaches can be used to generate a broad profile of metabolites, while targeted analyses can focus on specific proposed intermediates. mdpi.com Isotope labeling studies, where the organism is fed with isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate), can be used to trace the incorporation of these labels into this compound and its biosynthetic intermediates. The resulting mass shifts observed in the MS spectra provide direct evidence for the biosynthetic pathway. frontiersin.org

Development of Robust Enzymatic Assays for Biotransformation Monitoring

To study the enzymes involved in the biosynthesis or modification of this compound, robust enzymatic assays are required. nih.gov These assays are crucial for monitoring the progress of biotransformation reactions, characterizing enzyme kinetics, and screening for enzyme inhibitors. rsc.org

The development of such assays often involves expressing the putative enzymes in a heterologous host, such as E. coli or yeast. nih.gov The activity of the recombinant enzymes can then be monitored by measuring the conversion of a substrate to a product over time. This can be achieved using techniques like HPLC or LC-MS to separate and quantify the substrate and product. nih.gov Alternatively, spectrophotometric or fluorometric assays can be developed if the substrate or product has a distinct chromophore or fluorophore, or if the reaction can be coupled to another reaction that produces a detectable signal. mdpi.com These assays are instrumental in understanding the enzymatic machinery responsible for producing the complex structure of this compound. mdpi.com

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the preclinical pharmacological potential and conceptual applications of the chemical compound This compound cannot be generated as requested.

The available research on this compound is almost exclusively centered on its chemical synthesis, often as a step in the total synthesis of its more biologically active and well-studied derivative, Galiellalactone (B1674401). researchgate.netresearchgate.netnih.govdntb.gov.uaacs.orgresearchgate.net this compound is recognized as a biosynthetic precursor to Galiellalactone. researchgate.netresearchgate.net

There is a significant lack of published data regarding the specific biological activities of this compound itself. Consequently, the following sections and subsections of the requested outline cannot be populated with the required thorough, informative, and scientifically accurate content:

Pre Clinical Pharmacological Potential and Conceptual Applications Non Human

Conceptual Basis for Anti-inflammatory Research:Similarly, the absence of specific anti-inflammatory data for Desoxygaliellalactone prevents the formation of a conceptual basis for its research in this field.

Due to the absence of this specific information in the scientific literature, generating an article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time.

Potential for Exploration in Agricultural Applications

Pesticide Development Potential

There is currently a lack of specific studies investigating this compound as a pesticide. However, the field of pesticide discovery often turns to natural products synthesized by fungi as a starting point. Fungal metabolites frequently possess potent biological activities, including insecticidal, herbicidal, or fungicidal properties, which have evolved as defense mechanisms.

The complex tricyclic lactone structure of this compound could be a basis for developing new synthetic pesticides. The total synthesis of this compound has been achieved, which is a critical step for any potential development. acs.orgresearchgate.net This allows for the production of the molecule in a laboratory setting and, more importantly, enables the creation of structural analogs. By modifying the core structure, chemists could potentially enhance its stability, selectivity, and efficacy against specific agricultural pests, while minimizing effects on non-target organisms. The general principle of using pesticides at low doses is a key consideration in modern agriculture to avoid unintended developmental toxicity. nih.gov

Plant Growth Regulation Research

As with its pesticide potential, this compound has not been a specific subject of plant growth regulation research. Plant growth regulators, or phytohormones, are chemical messengers that control a plant's development, from seed germination to flowering and senescence. internationalscholarsjournals.comgnpublication.org These include classes like auxins, gibberellins, and cytokinins. internationalscholarsjournals.com

The investigation of novel compounds for plant growth-regulating effects is an ongoing area of agricultural science. agriculturejournals.cznih.gov Natural products are of particular interest. Given that this compound is a secondary metabolite from the fungus Galiella rufa, its effect on plant systems is unknown but presents a valid scientific question. researchgate.net Future research could involve screening this compound and its synthetic derivatives for effects on plant cell elongation, division, and differentiation. nih.gov Its interaction with plant hormonal signaling pathways would be a primary focus of such exploratory studies.

Investigation as a Chemical Probe for Elucidating Biological Pathways

The use of this compound as a chemical probe is a conceptual application based on its status as a complex natural product whose synthesis is established. mdpi.comresearchgate.net A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, by selectively binding to a specific target. promega.com

To function as a probe, a molecule should ideally have high affinity and selectivity for its target. nih.gov While the specific biological targets of this compound are not fully elucidated, its defined structure makes it a candidate for development into a probe. The total synthesis of this compound opens the door to creating modified versions—or analogs—that incorporate reporter tags (like fluorescent molecules) or reactive groups for photo-affinity labeling. acs.orgresearchgate.netmdpi.com These tagged molecules would allow researchers to track the compound within cells, identify its binding partners, and thus illuminate the biological pathways it affects. mdpi.comrsc.org

For instance, this compound is known to be a metabolite in the biosynthetic pathway involving pregaliellalactone in Galiella rufa. researchgate.net A chemically modified version of this compound could be used as a probe to study the enzymes in this specific pathway, such as the putative Diels-Alderase, an enzyme type implicated in the biosynthesis of other complex fungal polyketides. researchgate.netresearchgate.net This approach would provide valuable insights into the natural production of such compounds.

Challenges and Future Directions in Desoxygaliellalactone Research

Optimization of Synthetic Routes for Scalability and Economic Viability

The total synthesis of desoxygaliellalactone is a significant challenge that impacts its availability for extensive research and development. Early synthetic strategies have often relied on an intramolecular Diels-Alder reaction of a precursor, pregaliellalactone. ias.ac.in However, this key cycloaddition step can require harsh conditions, such as high temperatures and pressures, resulting in moderate yields, which poses a barrier to large-scale production. ias.ac.in Other approaches, such as those using ring-closing metathesis (RCM), have also faced obstacles related to scalability, including unreliability on a larger scale and competing side reactions like dimerization. mdpi.com

Future progress in this area hinges on developing more efficient, cost-effective, and scalable synthetic pathways. Key areas for advancement include:

Catalyst and Reaction Design: Modifying the structure of the Diels-Alder substrate could make the cycloaddition reaction more facile, reducing the need for harsh conditions. ias.ac.in The development of novel catalysts and reaction conditions for key steps, such as copper-catalyzed methylenation, has already shown promise in improving efficiency. acs.orgnih.gov

Automated Synthesis Platforms: The integration of computer-aided synthesis planning (CASP) tools can help design and analyze novel synthetic routes with a focus on cost and efficiency. sigmaaldrich.com Furthermore, the use of modular, robotic flow synthesis platforms coupled with machine learning algorithms, such as Bayesian optimization, can rapidly optimize reaction conditions (e.g., temperature, concentration, time) for multistep syntheses, enhancing yield and throughput while reducing waste. nih.govmit.edu This approach allows for data-rich experimentation and the fine-tuning of complex processes, which is essential for achieving economic viability. mit.edu

| Strategy | Description | Potential Impact | Reference |

|---|---|---|---|

| Substrate Modification | Altering the chemical structure of precursors like pregaliellalactone to facilitate key reactions such as the intramolecular Diels-Alder cycloaddition. | Milder reaction conditions, improved yields, and reduced byproducts. | ias.ac.in |

| Automated Flow Chemistry | Utilizing robotic, reconfigurable continuous flow platforms to perform and optimize multistep synthetic sequences. | Increased scalability, reproducibility, and process control; enables rapid optimization. | nih.govmit.edu |

| Bayesian Optimization | Employing machine learning algorithms to intelligently and efficiently explore reaction parameters to find optimal conditions. | Faster identification of optimal process variables for yield and purity, reducing experimental burden. | nih.govmit.edu |

| Computer-Aided Synthesis Planning (CASP) | Using software to propose and analyze retrosynthetic pathways based on known chemical reactions and starting material costs. | Discovery of novel, more economical synthetic routes and identification of potential synthetic bottlenecks. | sigmaaldrich.comarxiv.org |

Discovery and Engineering of Novel Biosynthetic Enzymes

This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). sciepublish.comnih.gov The biosynthesis is proposed to involve the formation of pregaliellalactone, which undergoes an intramolecular Diels-Alder reaction, a transformation that may be catalyzed by a specific enzyme (a Diels-Alderase). ias.ac.in Understanding and manipulating these biosynthetic enzymes offers a powerful, alternative route to production.

The challenges and future directions in this domain involve both finding new enzymes and redesigning existing ones:

Genome Mining and Enzyme Discovery: Advances in genomics and bioinformatics provide powerful tools for discovering new enzymes. wiley.com By mining the genomes of fungi and bacteria, it may be possible to identify novel PKSs, Diels-Alderases, or other tailoring enzymes (e.g., hydroxylases, methyltransferases) with desirable properties for this compound production. wiley.comhelmholtz-hips.deudg.edu Metagenomic libraries represent another vast, untapped resource for finding enzymes with novel functions. udg.edu

Enzyme Engineering: Once identified, biosynthetic enzymes can be engineered to improve their efficiency, substrate specificity, or stability. nih.gov Techniques like CRISPR/Cas9-based methods can be used for flexible engineering of enzymes within their host organisms. drugdiscoverytrends.com Furthermore, the rise of AI and machine learning in protein engineering allows for the rational design of enzyme variants with enhanced catalytic abilities, potentially leading to higher yields of this compound or the creation of novel derivatives. udg.edunih.gov

| Enzyme Type | Function in Biosynthesis | Engineering Goal for this compound | Reference |